

TDR 32750: A Potent and Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

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Compound of Interest

Compound Name: TDR 32750

Cat. No.: B1681998

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Introduction

TDR 32750 is a novel, orally bioavailable, ATP-competitive small molecule inhibitor of Janus Kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). **TDR 32750** has been designed for high potency and selectivity against JAK2, aiming to provide a targeted therapeutic option with an improved safety profile. This document provides a comprehensive overview of the preclinical data for **TDR 32750**.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of **TDR 32750**.

Table 1: In Vitro Kinase Selectivity Profile

Kinase	IC50 (nM)
JAK2	1.2
JAK1	25.4
JAK3	> 1000
TYK2	150.7

Table 2: Cellular Activity in a Human Erythroleukemia Cell Line (HEL 92.1.7)

Assay	Endpoint	IC50 (nM)
Cell Proliferation	BrdU Incorporation	8.5
STAT3 Phosphorylation	p-STAT3 (Tyr705) Levels	5.2

Table 3: Pharmacokinetic Properties in Murine Models

Parameter	Value
Bioavailability (Oral)	45%
Tmax (Oral)	1.5 hours
Cmax (50 mg/kg Oral Dose)	2.8 µM
Half-life (t1/2)	6.2 hours

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **TDR 32750** against a panel of JAK family kinases.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying

concentrations of **TDR 32750**. The reaction was allowed to proceed for 60 minutes at room temperature. The degree of substrate phosphorylation was quantified by measuring the TR-FRET signal. IC50 values were calculated using a four-parameter logistic curve fit.

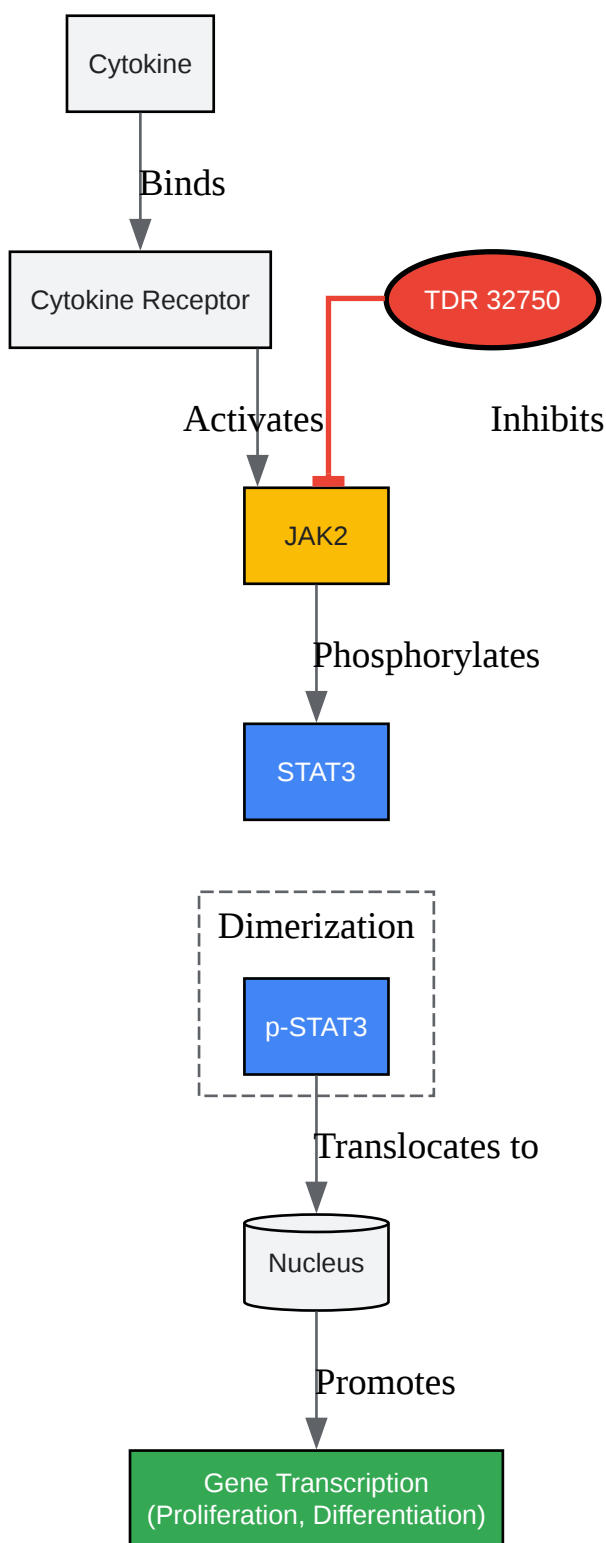
2. Cellular STAT3 Phosphorylation Assay

- Objective: To assess the ability of **TDR 32750** to inhibit JAK2-mediated downstream signaling in a cellular context.
- Methodology: HEL 92.1.7 cells, which harbor a homozygous JAK2 V617F mutation, were seeded in 96-well plates and starved for 4 hours. The cells were then treated with a dilution series of **TDR 32750** for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 were measured using a sandwich enzyme-linked immunosorbent assay (ELISA). Total STAT3 levels were also measured for normalization.

3. Murine Model of Polycythemia Vera

- Objective: To evaluate the in vivo efficacy of **TDR 32750** in a disease-relevant animal model.
- Methodology: A retroviral transduction/transplantation model was used to induce a polycythemia vera-like phenotype in BALB/c mice. Bone marrow from donor mice was transduced with a retrovirus expressing human JAK2 V617F and transplanted into lethally irradiated recipient mice. After disease establishment (approximately 4 weeks), mice were randomized to receive either vehicle control or **TDR 32750** (50 mg/kg, once daily by oral gavage) for 21 days. Hematocrit levels, spleen size, and body weight were monitored throughout the study.

Visualizations



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Caption: **TDR 32750** inhibits the JAK2-STAT3 signaling pathway.



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Caption: Workflow for the murine model of polycythemia vera.

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